molecular formula C17H14N2O3 B14590688 3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one CAS No. 61341-57-9

3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one

Cat. No.: B14590688
CAS No.: 61341-57-9
M. Wt: 294.30 g/mol
InChI Key: PLDIHCSWZUJZES-UHFFFAOYSA-N
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Description

3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one is a complex organic compound that features a unique structure combining a furan ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethyl-4H-furo[3,2-b]indole-2-carbaldehyde with furan-2(3H)-one in the presence of a suitable base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in multiple interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one is unique due to its combination of the indole and furan rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

61341-57-9

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(4-ethylfuro[3,2-b]indol-2-yl)methylideneamino]-3H-furan-2-one

InChI

InChI=1S/C17H14N2O3/c1-2-19-14-6-4-3-5-12(14)16-15(19)9-11(22-16)10-18-13-7-8-21-17(13)20/h3-10,13H,2H2,1H3

InChI Key

PLDIHCSWZUJZES-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(O3)C=NC4C=COC4=O

Origin of Product

United States

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